3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid synthesis pathway
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthetic pathway for 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid, a molecule of interest due to its core 1,3,4-thiadiazole heterocycle. The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the synthetic strategy, mechanistic underpinnings, and practical execution of the synthesis.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the target molecule is most logically approached by disconnecting the thioether (sulfide) bond. This retrosynthetic analysis reveals two primary building blocks:
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5-Methyl-1,3,4-thiadiazole-2-thiol (A) : A nucleophilic thiol component containing the core heterocyclic system.
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3-Halopropanoic Acid (e.g., 3-chloropropanoic acid) or an Acrylic Acid derivative (B) : A three-carbon electrophilic component that provides the propanoic acid side chain.
The primary synthetic strategy involves a nucleophilic substitution reaction where the thiolate anion of precursor A displaces a leaving group from precursor B . An alternative, though less direct, route involves a Michael addition of the thiol to an acrylate, followed by hydrolysis. This guide will focus on the more direct S-alkylation pathway.
Caption: Workflow for the synthesis of the key thiol precursor.
Experimental Protocol: Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol
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Preparation of 1-Acetylthiosemicarbazide: To a cooled (0-5 °C) and stirred suspension of thiosemicarbazide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), slowly add acetic anhydride (1.05 eq). Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with cold water, and dried to yield 1-acetylthiosemicarbazide.
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Cyclization: Carefully add the 1-acetylthiosemicarbazide (1.0 eq) in small portions to pre-cooled concentrated sulfuric acid (3-4 eq) at 0 °C. After the addition is complete, stir the mixture at room temperature for 12-18 hours.
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Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum.
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Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford 5-methyl-1,3,4-thiadiazole-2-thiol as a white or off-white crystalline solid. [3]
Core Synthesis: S-Alkylation Pathway
The central step in forming the target molecule is the S-alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable 3-carbon electrophile, typically 3-chloropropanoic acid or 3-bromopropanoic acid. This reaction is a classic example of a Williamson ether synthesis adapted for a thioether.
Mechanism of S-Alkylation: The reaction proceeds via an SN2 mechanism. A base is required to deprotonate the acidic thiol (pKa ≈ 6-7), forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom bonded to the halogen in 3-halopropanoic acid, displacing the halide ion and forming the C-S bond. The choice of base and solvent is critical for optimizing reaction rate and yield while minimizing side reactions.
Caption: S-Alkylation reaction mechanism for target synthesis.
Experimental Protocol: Synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-methyl-1,3,4-thiadiazole-2-thiol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.
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Base Addition: Add a base, such as anhydrous potassium carbonate (1.5-2.0 eq) or sodium hydroxide (1.1 eq), to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the thiolate salt. [4]3. Alkylation: Add 3-chloropropanoic acid (1.1 eq) to the reaction mixture. Heat the mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
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Isolation: Dissolve the resulting residue in water and acidify to a pH of 2-3 with dilute hydrochloric acid. The target compound, being a carboxylic acid, will precipitate out of the aqueous solution.
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Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Product Characterization and Data
The identity and purity of the synthesized 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid must be confirmed through rigorous analytical techniques.
| Technique | Expected Observations |
| Appearance | White to off-white crystalline solid |
| Melting Point | A sharp, defined melting range is expected for a pure compound. |
| FT-IR (cm⁻¹) | ~3000 (broad, O-H of carboxylic acid), ~1700 (strong, C=O stretch), ~1600 (C=N stretch of thiadiazole), ~1400-1300 (C-S stretch). Absence of S-H peak (~2550 cm⁻¹). |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, -COOH), δ ~3.4 (t, 2H, -S-CH₂ -), δ ~2.8 (t, 2H, -CH₂-COOH ), δ ~2.7 (s, 3H, -CH₃ ). |
| ¹³C NMR (DMSO-d₆) | δ ~172 (C=O), δ ~165 (C-S-C of thiadiazole), δ ~164 (C-N of thiadiazole), δ ~34 (-CH₂-COOH), δ ~32 (-S-CH₂-), δ ~15 (-CH₃). |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak corresponding to the calculated molecular weight. |
Safety and Handling Considerations
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Reagents: Thiosemicarbazide is toxic. Acetic anhydride, concentrated acids (H₂SO₄), and phosphorus oxychloride are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Reactions: The cyclization reaction with sulfuric acid is highly exothermic and requires careful, slow addition at low temperatures. Alkylation reactions should be conducted in a well-ventilated area.
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Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local environmental regulations.
This guide outlines a robust and reproducible pathway for the synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid. The described S-alkylation method is efficient and utilizes readily available starting materials, making it suitable for laboratory-scale synthesis and further research applications.
References
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Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 23(10), 2635. Available at: [Link]
-
Jain, A. K., et al. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(6), 1613-1623. Available at: [Link]
- Messer, W. B. (1995). U.S. Patent No. 5,391,820. Washington, DC: U.S. Patent and Trademark Office.
-
Yaseen, T., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30143-30155. Available at: [Link]
-
Kumar, A., & Singh, S. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science & Engineering Technology, 10(8), 26-31. Available at: [Link]
- Messer, W. B. (1995). Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid. European Patent No. 0677512A1.
-
Wang, X. (2021). Method for preparing 3-mercaptopropionic acid. Chinese Patent No. CN112373032A. Available at: [Link]
-
TREA. (n.d.). Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material. Available at: [Link]
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Available at: [Link]
-
Gomaa, M. S., & Ali, M. M. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles. Current Organic Synthesis, 16(5), 801-809. Available at: [Link]
-
Al-Jibouri, M. N. A., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(5), 1-2. Available at: [Link]
-
Kumar, D., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 10, S2632-S2637. Available at: [Link]
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 3. 2-Mercapto-5-methyl-1,3,4-thiadiazole | 29490-19-5 [chemicalbook.com]
- 4. Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles: Regioselective Alkylation and Glycosylation of the 5-amino-1,3,4- thiadiazole-2-thiol Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
